molecular formula C17H17N2O3P B14312072 Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate CAS No. 113619-25-3

Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate

Cat. No.: B14312072
CAS No.: 113619-25-3
M. Wt: 328.30 g/mol
InChI Key: JDVYDRMLGLTEGL-UHFFFAOYSA-N
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Description

Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) bonded to two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate typically involves the reaction of methyl acetoacetate with diphenylphosphoryl azide under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction of the diazenyl group can yield amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the diazenyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its azo group.

Mechanism of Action

The mechanism of action of Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate involves its interaction with molecular targets through the diazenyl group. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular processes.

Comparison with Similar Compounds

  • Methyl 3-hydroxy pent-2-enoate
  • Methyl 3-methyl-4-oxo-but-2-enoate
  • Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]pent-2-enoate

Comparison: Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it exhibits different reactivity patterns in oxidation, reduction, and substitution reactions. Its applications in scientific research and industry also differ based on its unique structural features.

Properties

CAS No.

113619-25-3

Molecular Formula

C17H17N2O3P

Molecular Weight

328.30 g/mol

IUPAC Name

methyl 3-(diphenylphosphoryldiazenyl)but-2-enoate

InChI

InChI=1S/C17H17N2O3P/c1-14(13-17(20)22-2)18-19-23(21,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-13H,1-2H3

InChI Key

JDVYDRMLGLTEGL-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)N=NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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